molecular formula C6H5ClINO B12851661 2-Amino-3-chloro-6-iodophenol

2-Amino-3-chloro-6-iodophenol

Cat. No.: B12851661
M. Wt: 269.47 g/mol
InChI Key: NWEVPANPCCQPBA-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-6-iodophenol is an organoiodide of phenol, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-6-iodophenol typically involves nucleophilic aromatic substitution reactionsThe reaction conditions often require the presence of strong electron-attracting groups and basic nucleophilic reagents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and reduction reactions. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloro-6-iodophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and dehalogenated derivatives .

Scientific Research Applications

2-Amino-3-chloro-6-iodophenol has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-6-iodophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of amino, chloro, and iodo groups allows it to form strong interactions with target molecules, leading to its biological effects .

Comparison with Similar Compounds

  • 2-Amino-3-chlorophenol
  • 2-Amino-6-iodophenol
  • 3-Chloro-6-iodophenol

Comparison: 2-Amino-3-chloro-6-iodophenol is unique due to the simultaneous presence of amino, chloro, and iodo groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced reactivity in substitution reactions and potential for diverse applications in research and industry .

Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

2-amino-3-chloro-6-iodophenol

InChI

InChI=1S/C6H5ClINO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2

InChI Key

NWEVPANPCCQPBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)O)I

Origin of Product

United States

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